molecular formula C9H8N2O3 B5087791 4-nitro-2-prop-2-ynoxyaniline

4-nitro-2-prop-2-ynoxyaniline

Cat. No.: B5087791
M. Wt: 192.17 g/mol
InChI Key: XXIOJTKLBQSEIA-UHFFFAOYSA-N
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Description

4-nitro-2-prop-2-ynoxyaniline is an organic compound with the molecular formula C9H8N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group and a prop-2-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-prop-2-ynoxyaniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. The starting material, 4-nitroaniline, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-prop-2-ynoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Propargyl bromide, potassium carbonate, DMF.

Major Products Formed

    Oxidation: 4-amino-2-prop-2-ynoxyaniline.

    Reduction: 4-nitroso-2-prop-2-ynoxyaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-2-prop-2-ynoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-prop-2-ynoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-ynoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: A simpler derivative of aniline with only a nitro group.

    4-methoxy-2-nitroaniline: Contains a methoxy group instead of a prop-2-ynoxy group.

    4-aminophenyl propargyl ether: Similar structure but lacks the nitro group.

Uniqueness

4-nitro-2-prop-2-ynoxyaniline is unique due to the presence of both a nitro group and a prop-2-ynoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

4-nitro-2-prop-2-ynoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h1,3-4,6H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOJTKLBQSEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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